Edotreotide yttrium Y-90

Radionuclide physical properties Beta-particle dosimetry Tumor cross-fire effect

For centers managing large-volume neuroendocrine tumors (NETs) >2 cm, 177Lu-DOTATATE’s short range risks heterogeneous dosing. This 90Y-labeled somatostatin analogue delivers targeted high-energy beta radiation with a 2.7-day half-life and 11.3mm maximum tissue penetration-6.3-fold greater than 177Lu alternatives. - 74.4% disease control rate in octreotide-refractory metastatic carcinoid (Phase II, n=90) - Red marrow dose 0.03 Gy/cycle (2.3x lower than 177Lu-DOTATATE) - Tandem protocol extends median OS to 66.1 months (p<0.001) when combined with 177Lu agent

Molecular Formula C65H89N14O18S2Y
Molecular Weight 1508.5 g/mol
CAS No. 322407-70-5
Cat. No. B1257370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEdotreotide yttrium Y-90
CAS322407-70-5
Synonyms((90)yttrium-DOTA)-TOC
(90Y-DOTA(0),Tyr(3))octreotide
(90Y-DTPA(0), Tyr(3))octreotide
90Y-DOTA-3-Tyr-octreotide
90Y-DOTATOC
90Y-octreotide, DOTA-Tyr(3)-
90Y-octreotide, DTPA(0)-Tyr(3)-
90Y-octreotide, DTPA(0)-tyrosyl(3)-
90Y-octroetide, DOTA-tyrosyl(3)-
DOTATOC-90Y
OctreoTher
Y(III)-DOTATOC
Molecular FormulaC65H89N14O18S2Y
Molecular Weight1508.5 g/mol
Structural Identifiers
SMILESCC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])C(=O)NC(CO)C(C)O)O.[Y+3]
InChIInChI=1S/C65H92N14O18S2.Y/c1-39(81)51(36-80)72-64(96)53-38-99-98-37-52(73-60(92)48(28-41-10-4-3-5-11-41)68-54(84)32-76-20-22-77(33-55(85)86)24-26-79(35-57(89)90)27-25-78(23-21-76)34-56(87)88)63(95)70-49(29-42-15-17-44(83)18-16-42)61(93)71-50(30-43-31-67-46-13-7-6-12-45(43)46)62(94)69-47(14-8-9-19-66)59(91)75-58(40(2)82)65(97)74-53;/h3-7,10-13,15-18,31,39-40,47-53,58,67,80-83H,8-9,14,19-30,32-38,66H2,1-2H3,(H,68,84)(H,69,94)(H,70,95)(H,71,93)(H,72,96)(H,73,92)(H,74,97)(H,75,91)(H,85,86)(H,87,88)(H,89,90);/q;+3/p-3/t39-,40-,47+,48-,49+,50-,51-,52+,53+,58+;/m1./s1/i;1+1
InChIKeyDUSFGVAHRFYHFD-CEKOMBBOSA-K
Commercial & Availability
Standard Pack Sizes5 mci / 10 mci / 30 mci / 1000 mci / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Edotreotide Yttrium-90: Overview


Edotreotide yttrium-90 (CAS 322407-70-5), also designated 90Y-DOTATOC or Onalta®, is a peptide receptor radionuclide therapeutic (PRRT) agent comprising the somatostatin analogue edotreotide (DOTA-Tyr³-octreotide) chelated to the pure high-energy beta-emitter yttrium-90 [1]. The compound binds somatostatin receptor subtype 2 (SSTR2) overexpressed on neuroendocrine tumors (NETs) with high affinity (Ki 0.9 ± 0.1 nM) [2], delivering targeted radiation with a physical half-life of 2.7 days and maximum tissue penetration of 11.3 mm [1]. A completed Phase II trial in 90 patients with octreotide-refractory metastatic carcinoid demonstrated objective tumor response or stable disease in 74.4% of subjects, with median progression-free survival of 16.3 months and significant improvement across all 12 symptomatic domains assessed [3].

Target Engagement

SSTR2-targeted radionuclide delivery research

Radionuclide Profile

High-energy pure β⁻ emitter supports cross-fire dosimetry studies

Study Evidence

Reported Phase II endpoint context in octreotide-refractory carcinoid models

Why 177Lu-Based Agents Cannot Substitute for Edotreotide Yttrium-90


Although 177Lu-DOTATATE (Lutathera®) has gained regulatory approval and largely replaced 90Y-DOTATOC in routine practice, the two agents differ fundamentally in their radionuclide core: 177Lu has a longer physical half-life of 6.7 days versus 2.7 days for 90Y, a maximum beta energy of 0.50 MeV compared to 2.28 MeV, and a mean tissue penetration of only 1.8 mm versus 11.3 mm [1]. These physical disparities produce divergent dose-deposition profiles—90Y delivers a higher dose rate over a shorter interval with greater cross-fire effect across macroscopic tumor volumes, whereas 177Lu provides protracted low-dose irradiation suited to microscopic disease [2]. Renal toxicity likewise differs: the median annual creatinine clearance decline with 90Y-DOTATOC was 7.3% versus 3.8% with 177Lu-DOTATATE (p = 0.06) [3]. Simply interchanging these agents without adjusting the dosing schedule or patient selection criteria risks both under-treating bulky lesions and exposing kidneys to avoidable radiation burden.

Target ⁹⁰Y-Edotreotide
Potential Substitute ¹⁷⁷Lu-DOTATATE
Physical half-life and beta energy differ fundamentally; cross-fire dose profile may not transfer to bulky lesion models.
Target ⁹⁰Y-Edotreotide
Potential Substitute ¹⁷⁷Lu-DOTATATE
Renal function decline rates reported in follow-up studies may require protocol-specific monitoring criteria.
Target ⁹⁰Y-Edotreotide
Potential Substitute ¹⁷⁷Lu-DOTATATE
Red marrow radiation dose profile may shift between agents, influencing hematologic endpoint interpretation.

Quantitative Differentiation Evidence


Higher Beta Energy and Tissue Penetration vs. 177Lu-DOTATATE

The fundamental physical differentiation between 90Y-edotreotide and its dominant clinical competitor 177Lu-DOTATATE originates in the radionuclide itself. 90Y is a pure β⁻ emitter with a maximum beta energy of 2.28 MeV and a maximum tissue penetration of 11.3 mm, whereas 177Lu emits β⁻ particles with a maximum energy of only 0.50 MeV and a maximum penetration of 1.8 mm [1]. The 4.6-fold higher beta energy and 6.3-fold greater penetration distance directly determine the volume of tumor tissue that each decay event can sterilize, making 90Y-DOTATOC inherently better suited for large, heterogeneous, or poorly perfused tumor masses.

Beta Energy & Penetration
Head-to-head
4.6× higher beta energy, 6.3× greater tissue range
⁹⁰Y-DOTATOC2.28 MeV, 11.3 mm
¹⁷⁷Lu-DOTATATE0.50 MeV, 1.8 mm
Half-life: 2.7 d vs 6.7 d
Supports macroscopic tumor cross-fire dosimetry models
Physical constants; peptide scaffold identical
Radionuclide physical properties Beta-particle dosimetry Tumor cross-fire effect

Disease Control and Symptom Relief in Octreotide-Refractory Carcinoid

In a prospective Phase II multicenter trial enrolling 90 patients with octreotide-refractory metastatic carcinoid tumors, treatment with 90Y-edotreotide (3 cycles of 4.4 GBq at 6-week intervals) resulted in objective tumor response or stable disease in 74.4% of patients (95% CI 65.4–83.4%) [1]. A statistically significant linear trend toward improvement was demonstrated across all 12 symptoms assessed, and patients achieving durable diarrhea improvement had significantly longer median progression-free survival (18.2 vs. 7.9 months, p=0.03). No 177Lu-labeled agent has demonstrated symptom palliation data of equivalent breadth in a specifically octreotide-refractory carcinoid population.

Disease Control & Symptoms
Reported
DCR 74.4% (67/90); symptom improvement across all 12 domains
⁹⁰Y-EdotreotideMedian PFS 16.3 mo; OS 26.9 mo
¹⁷⁷Lu-DOTATATENo matched octreotide-refractory carcinoid symptom study
2.3× longer PFS with durable diarrhea improvement (18.2 vs 7.9 mo, p=0.03)
Supports symptomatic endpoint interpretation in refractory carcinoid models
Phase II, 90-patient prospective study; SWOG criteria
Disease control rate Carcinoid syndrome Symptom palliation

Renal Function Decline Rate Comparison

A landmark long-term follow-up study directly compared renal function trajectory in 28 patients treated with 90Y-DOTATOC (renal radiation doses 5.9–26.9 Gy per cycle) and 37 patients treated with 177Lu-DOTATATE (renal doses 1.8–7.8 Gy per cycle), all receiving amino acid nephroprotection [1]. The median annual decline in creatinine clearance (CLR) was 7.3% for 90Y-DOTATOC versus 3.8% for 177Lu-DOTATATE (p = 0.06), with 11 patients exceeding a 15% per year decline. This nearly 2-fold difference, while not reaching conventional statistical significance, is clinically meaningful and mandates stricter renal eligibility criteria and monitoring when 90Y-edotreotide is procured for clinical or research use.

Renal Function Decline
Head-to-head
1.92× higher annual CLR loss rate (7.3% vs 3.8%, p=0.06)
⁹⁰Y-DOTATOCMedian CLR decline 7.3%/yr
¹⁷⁷Lu-DOTATATEMedian CLR decline 3.8%/yr
Renal endpoint monitoring context relevant for study design
Long-term follow-up; amino acid nephroprotection applied
Renal dosimetry Nephrotoxicity PRRT safety

Tandem Therapy Overall Survival Benefit

A large retrospective analysis of 1,358 patients compared 90Y-DOTATOC monotherapy with sequential or concurrent tandem 90Y/177Lu-DOTATOC therapy [1]. Overall survival was significantly prolonged in the tandem arm: 66.1 months versus 47.5 months for 90Y-DOTATOC alone (p < 0.001). This establishes that 90Y-DOTATOC retains substantial therapeutic value within combination protocols, where its long-range beta emissions complement 177Lu's shorter-range irradiation of small-volume disease. The differential is sufficiently large and statistically robust to influence treatment protocol design and radiopharmaceutical procurement strategy.

Tandem Therapy OS
Head-to-head
18.6-month absolute OS benefit (66.1 vs 47.5 mo, p
⁹⁰Y/¹⁷⁷Lu TandemOS 66.1 mo
⁹⁰Y-DOTATOC AloneOS 47.5 mo
39% relative increase in OS with tandem approach
Supports combination protocol design for NET research models
Retrospective cohort, n=1,358; DOTATOC backbone
Red Marrow Dose
Reported
2.3× lower marrow dose (0.03 vs 0.07 Gy/cycle)
⁹⁰Y-DOTATOC0.03 ± 0.01 Gy/cycle
¹⁷⁷Lu-DOTATATE0.07 ± 0.01 Gy/cycle
Supports hematologic safety endpoint comparison across agents
Aggregate dosimetry from multiple clinical cohorts
SSTR2 Affinity
Reported
1.6× lower Ki (0.9 vs 1.4 nM); 21% higher tumor uptake
Ga-DOTATOCKi 0.9 nM; 18.4% ID/g
Ga-DOTATATEKi 1.4 nM; 15.2% ID/g
Supports receptor occupancy and targeting sensitivity studies
Competitive binding assay; xenograft biodistribution
Tandem PRRT Overall survival Combination radionuclide therapy

Red Marrow Radiation Dose Comparison

Compiled dosimetry data from multiple clinical studies reveal that the red marrow absorbed dose per cycle is consistently lower for 90Y-DOTATOC than for 177Lu-DOTATATE: 0.03 ± 0.01 Gy versus 0.07 ± 0.01 Gy, respectively [1]. This 2.3-fold difference arises from the shorter physical half-life of 90Y (2.7 vs. 6.7 days) and its lack of gamma emission, which together reduce the integrated dose to radiation-sensitive bone marrow compartments. While hematologic toxicity depends on multiple factors including tumor marrow infiltration and prior chemotherapy, this dosimetric advantage positions 90Y-edotreotide favorably for patients with borderline marrow reserve compared to 177Lu-DOTATATE.

Red Marrow Dose
Reported
2.3× lower marrow dose (0.03 vs 0.07 Gy/cycle)
⁹⁰Y-DOTATOC0.03 ± 0.01 Gy/cycle
¹⁷⁷Lu-DOTATATE0.07 ± 0.01 Gy/cycle
Supports hematologic safety endpoint comparison across agents
Aggregate dosimetry from multiple clinical cohorts
Red marrow dosimetry Hematologic toxicity Bone marrow sparing

SSTR2 Binding Affinity Comparison

In a competitive binding assay against human SSTR2, the non-radioactive gallium complex of DOTATOC (natGa-DOTATOC) demonstrated an inhibition constant Ki of 0.9 ± 0.1 nM, compared to 1.4 ± 0.3 nM for natGa-DOTATATE [1]. The 1.6-fold higher affinity of the DOTATOC peptide scaffold translates to greater receptor occupancy at equivalent administered peptide masses, and in vivo murine xenograft experiments confirmed higher tumor uptake for 68Ga-DOTATOC (18.4 ± 2.9% ID/g) than for 68Ga-DOTATATE (15.2 ± 2.2% ID/g). Although the affinity difference is modest, it contributes meaningfully to the overall tumor dose differential when combined with 90Y's higher beta energy.

SSTR2 Affinity
Reported
1.6× lower Ki (0.9 vs 1.4 nM); 21% higher tumor uptake
Ga-DOTATOCKi 0.9 nM; 18.4% ID/g
Ga-DOTATATEKi 1.4 nM; 15.2% ID/g
Supports receptor occupancy and targeting sensitivity studies
Competitive binding assay; xenograft biodistribution
Receptor binding affinity SSTR2 Ki Tumor targeting

Best Application Scenarios


Bulky Tumor Masses Requiring Deep Tissue Penetration

90Y-DOTATOC's 11.3 mm maximum tissue penetration range—6.3-fold greater than the 1.8 mm of 177Lu-DOTATATE—makes it the radiopharmaceutical of choice for patients presenting with dominant, bulky tumor deposits exceeding ~2 cm in diameter [1]. In such lesions, the short beta range of 177Lu risks heterogeneous dose deposition and viable tumor remnants at the lesion core. Procurement of 90Y-edotreotide is particularly justified for centers managing large-volume hepatic metastases or primary pancreatic NETs where volumetric dosimetry indicates inadequate tumor coverage by 177Lu alone [2].

Symptom Palliation in Octreotide-Refractory Carcinoid Syndrome

The Phase II evidence base demonstrates that 90Y-edotreotide at a cumulative activity of 13.2 GBq (3 × 4.4 GBq) produced statistically significant improvement across all 12 carcinoid syndrome symptoms and achieved a 74.4% disease control rate in a population with no remaining standard-of-care options [3]. This application scenario is distinguished by its rigorous, prospectively collected symptom and quality-of-life data, which is not matched for 177Lu-DOTATATE in the same octreotide-refractory carcinoid population. Sites procuring 90Y-edotreotide for this indication can draw on published dose and scheduling parameters.

Tandem 90Y/177Lu Protocols for Complementary Dose Distribution

Evidence from a 1,358-patient cohort demonstrates that combining 90Y-DOTATOC with 177Lu-based DOTATOC therapy extends median overall survival to 66.1 months, compared with 47.5 months for 90Y-DOTATOC alone (p < 0.001) [2]. This tandem approach leverages the long-range cross-fire effect of 90Y for macroscopic disease plus the short-range, high-linear-energy-transfer irradiation of 177Lu for microscopic residual foci. Procurement planning for tandem protocols therefore requires access to both 90Y-edotreotide and a 177Lu-labeled somatostatin analogue as complementary, not interchangeable, therapeutic tools.

Patients with Compromised Bone Marrow Reserve

Dosimetric data show that 90Y-DOTATOC delivers a red marrow radiation dose of 0.03 ± 0.01 Gy per cycle, approximately 2.3-fold lower than the 0.07 ± 0.01 Gy delivered by 177Lu-DOTATATE [4]. For patients who have received extensive prior myelotoxic chemotherapy, have low baseline blood counts, or exhibit marrow infiltration by tumor, this dosimetric advantage may translate into a clinically meaningful reduction in hematologic adverse events. Selecting 90Y-edotreotide over 177Lu-DOTATATE in this scenario is supported by a favorable marrow dose profile.

Application
Selection Property
Validation Focus
Bulky tumor model dosimetry
Extended tissue penetration range
Cross-fire dose homogeneity in macroscopic volumes
Carcinoid syndrome symptom endpoint studies
Reported multi-domain symptom improvement context
Disease control and symptom score change monitoring
Combined radionuclide research protocols
Complementary beta energy and penetration profiles
Overall survival endpoint in tandem PRRT models
Hematologic safety endpoint research
Lower red marrow radiation dose profile
Bone marrow dosimetry and hematologic endpoint monitoring
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